![molecular formula C12H17BrN2O4 B584898 3-Bromo Midodrine CAS No. 1797102-13-6](/img/structure/B584898.png)
3-Bromo Midodrine
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Overview
Description
3-Bromo Midodrine is a derivative of Midodrine . Midodrine is a medication that works by constricting (narrowing) the blood vessels and increasing blood pressure . It is used to treat low blood pressure (hypotension) that causes severe dizziness or a light-headed feeling, like you might pass out .
Molecular Structure Analysis
The molecular structure of 3-Bromo Midodrine has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Scientific Research Applications
Pharmaceutical Reference Standards
3-Bromo Midodrine is used as a Pharmaceutical Reference Standard . It is used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Midodrine Hydrochloride .
Molecular Structure Analysis
3-Bromo Midodrine is used in the theoretical investigation of molecular structures . Both methods (DFT and HF) were used in a theoretical investigation of 3-bromo-2-Hydroxypyridine (3-Br-2HyP) molecules where the molecular structures of the title compound have been optimized .
Molecular Electrostatic Potential (MEP) Computation
Molecular electrostatic potential (MEP) of 3-Bromo Midodrine was computed using the B3LYP/6-311++G(d,p) level of theory . This helps in understanding the charge distribution within the molecule and its interactions with other molecules.
UV–Visible Spectrum Calculation
The time-dependent density functional theory (TD-DFT) approach was used to calculate the UV–visible spectrum of the compound in gas phase and for different solvents . This helps in understanding the electronic properties of the molecule.
Non-Covalent Interactions Description
To describe the non-covalent interactions, the reduced density gradient (RDG) analysis is performed . This helps in understanding the weak interactions within the molecule that contribute to its stability.
Thermodynamic Functions Reporting
The thermodynamic functions have been reported with the help of spectroscopic data using statistical methods revealing the correlations between these functions and temperature . This helps in understanding the stability of the molecule at different temperatures.
Septic Shock Treatment
Midodrine, the parent compound of 3-Bromo Midodrine, has been used in the treatment of septic shock patients . It significantly reduced IV norepinephrine duration, weaning period during the septic shock recovery phase, and mortality .
Mechanism of Action
Target of Action
3-Bromo Midodrine, also known as 3-BromoMidodrine, is a derivative of Midodrine, which is an alpha-adrenergic agonist . The primary targets of 3-Bromo Midodrine are the alpha 1-adrenergic receptors expressed in the arteriolar and venous vasculature . These receptors play a crucial role in regulating vascular tone and blood pressure .
Mode of Action
3-Bromo Midodrine interacts with its targets, the alpha 1-adrenergic receptors, by acting as an agonist . This means that it binds to these receptors and activates them, leading to an increase in vascular tone . This interaction results in the constriction of blood vessels, thereby elevating blood pressure .
Biochemical Pathways
Midodrine is known to increase arteriolar and venous tone, resulting in a rise in standing, sitting, and supine systolic and diastolic blood pressure .
Pharmacokinetics
Midodrine, the parent compound, is known to be almost completely absorbed after oral administration and undergoes enzymatic hydrolysis to form its pharmacologically active metabolite, desglymidodrine .
Result of Action
The molecular and cellular effects of 3-Bromo Midodrine’s action are likely to be similar to those of Midodrine. Midodrine’s active metabolite, desglymidodrine, acts as an agonist at the alpha 1-adrenergic receptors, leading to an increase in vascular tone and elevation of blood pressure . This results in a rise in standing, sitting, and supine systolic and diastolic blood pressure in patients with orthostatic hypotension .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo Midodrine. For instance, the presence of other medications can interact with 3-Bromo Midodrine and alter its effectiveness . Additionally, factors such as patient age, hydration status, and autonomic nervous system function can influence the drug’s efficacy
Future Directions
While specific future directions for 3-Bromo Midodrine are not mentioned in the search results, there are ongoing studies and discussions about the potential uses of Midodrine, the parent compound. For instance, Midodrine has been evaluated for the prevention of vasovagal syncope and treatment of chronic fatigue syndrome . These studies could potentially guide future research on 3-Bromo Midodrine.
properties
IUPAC Name |
2-amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O4/c1-18-7-3-8(12(19-2)9(13)4-7)10(16)6-15-11(17)5-14/h3-4,10,16H,5-6,14H2,1-2H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJZPMMIIPJTHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)OC)C(CNC(=O)CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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